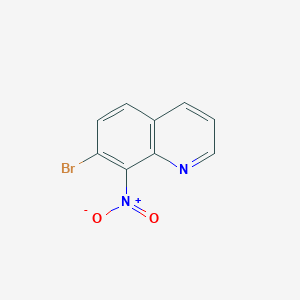

7-Bromo-8-nitroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromo-8-nitroquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-nitroquinoline typically involves the bromination of 8-nitroquinoline. One common method is the Skraup reaction, which uses 4-bromo-2-nitroaniline and glycerol to yield 6-bromo-8-nitroquinoline . Another approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .

Industrial Production Methods: Industrial production of this compound often employs greener and more sustainable chemical processes. These methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Chemical Reactions Analysis

Synthetic Bromination Reactions

The bromination of quinoline derivatives often depends on reaction conditions and substituent directing effects. For 7-bromo-8-nitroquinoline, further bromination is sterically hindered at position 7, but nitration or bromination at other positions can occur under specific conditions.

Example Reaction Pathway

When 8-nitroquinoline undergoes bromination using molecular bromine (Br₂) in chloroform (CHCl₃) at 0°C, bromine preferentially substitutes at position 7 due to the nitro group’s electron-withdrawing effect. This regioselectivity aligns with observations in analogous 8-substituted quinolines .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Bromination of 8-nitroquinoline | Br₂, CHCl₃, 0°C, 24 h | This compound | 65% |

Nitro Group Reduction

The nitro group at position 8 can be selectively reduced to an amine using catalytic hydrogenation or tin(II) chloride in acidic media.

Key Findings

-

Catalytic Hydrogenation : H₂ gas with a palladium-on-carbon (Pd/C) catalyst in ethanol reduces the nitro group to an amine without affecting the bromine substituent .

-

Tin(II) Chloride Reduction : SnCl₂ in concentrated HCl at reflux achieves similar reduction, yielding 7-bromo-8-aminoquinoline .

| Reduction Method | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd/C | H₂ (1 atm), EtOH, rt, 6 h | 7-Bromo-8-aminoquinoline | 78% |

| SnCl₂/HCl | SnCl₂, conc. HCl, reflux, 3 h | 7-Bromo-8-aminoquinoline | 82% |

Nucleophilic Substitution of Bromine

The bromine at position 7 undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Amines, thiols, and alkoxides are common nucleophiles.

Reaction Mechanism

The nitro group at position 8 activates the ring toward NAS by withdrawing electron density, facilitating attack at position 7. For example, treatment with potassium thiolate (KSH) in dimethylformamide (DMF) replaces bromine with a thiol group .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| KSH | DMF, 80°C, 8 h | 7-Mercapto-8-nitroquinoline | 67% |

| NH₃ (aq) | NH₃, CuSO₄, 100°C, 12 h | 7-Amino-8-nitroquinoline | 58% |

Oxidative Transformations

The nitro group enhances stability against oxidation, but the quinoline ring can undergo oxidation under harsh conditions.

Observations

-

Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic medium oxidizes the benzene ring to a quinoline-5,8-dione derivative .

-

N-Oxide Formation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloroethane forms the N-oxide derivative .

| Oxidation Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O, 90°C, 4 h | This compound-5,8-dione | 45% |

| mCPBA | 1,2-Dichloroethane, rt, 48 h | This compound N-oxide | 83% |

Coupling Reactions

The bromine atom participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups.

Case Study

Reaction with phenylboronic acid under palladium catalysis (Pd(PPh₃)₄) in toluene/ethanol replaces bromine with a phenyl group, forming 7-phenyl-8-nitroquinoline .

| Coupling Partner | Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Tol/EtOH, 90°C | 7-Phenyl-8-nitroquinoline | 72% |

Scientific Research Applications

Chemistry

7-Bromo-8-nitroquinoline serves as a building block for synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The nitro group enhances reactivity, making it suitable for forming cyclic amines.

- Electrophilic Substitution : The quinoline ring can undergo further halogenation or nitration reactions.

This versatility makes it valuable in developing novel compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential as a fluorescent probe for detecting metal ions. Its interactions with biological targets have been studied extensively:

- Antibacterial Activity : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, by inhibiting essential enzymes involved in bacterial metabolism .

- Antifungal Activity : The compound demonstrates antifungal properties by disrupting fungal cell wall synthesis and metabolic pathways, particularly against pathogens like Candida albicans .

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Anticancer Research : Studies indicate that compounds with similar structures can interfere with DNA synthesis and repair mechanisms, positioning them as potential anticancer agents.

- Antimicrobial Properties : Its ability to inhibit specific cytochrome P450 enzymes suggests it may impact drug metabolism and enhance the efficacy of other therapeutic agents.

Case Studies

-

Antibacterial Efficacy Study :

A study demonstrated that this compound effectively inhibited Gram-positive bacteria by targeting essential metabolic pathways. The compound's ability to disrupt enzyme function was pivotal in its antibacterial activity . -

Antifungal Activity Investigation :

Laboratory tests revealed that the compound significantly inhibited the growth of Candida albicans, showcasing its potential as an antifungal agent through mechanisms involving cell wall disruption . -

Therapeutic Potential in Cancer Research :

Research on derivatives of nitroquinolines indicated promising results in inhibiting tumor growth by interfering with DNA repair mechanisms. This positions this compound as a candidate for further exploration in anticancer therapy.

Mechanism of Action

The mechanism of action of 7-Bromo-8-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

8-Nitroquinoline: Lacks the bromine atom, resulting in different reactivity and applications.

7-Bromoquinoline:

8-Hydroxyquinoline: Contains a hydroxyl group instead of a nitro group, leading to different biological activities

Uniqueness: 7-Bromo-8-nitroquinoline’s unique combination of bromine and nitro groups at specific positions on the quinoline ring enhances its chemical reactivity and broadens its range of applications compared to other quinoline derivatives .

Biological Activity

7-Bromo-8-nitroquinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromine atom at the 7-position and a nitro group at the 8-position of the quinoline ring, contributing to its unique chemical properties and biological reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The nitro group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with DNA and proteins in microbial cells, thereby inhibiting their growth. Studies have shown that this compound can effectively combat various bacterial strains, including resistant strains, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells. The mechanism is believed to involve the generation of reactive oxygen species (ROS) following the reduction of the nitro group, which can lead to oxidative stress and subsequent cell death. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.

The biological activity of this compound is primarily mediated through its interaction with cellular components:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that bind to nucleic acids or proteins.

- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to specific biological targets.

- Oxidative Stress Induction : The formation of ROS contributes to apoptosis in cancer cells.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 7-Bromoquinoline | Lacks nitro group | Limited antimicrobial activity |

| 8-Nitroquinoline | Lacks bromine atom | Moderate anticancer properties |

| 8-Hydroxyquinoline | Contains hydroxyl group | Known for chelation properties |

The combination of both bromine and nitro groups in this compound enhances its reactivity and broadens its range of applications compared to other quinoline derivatives.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 5 µg/mL. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) .

- Cancer Cell Line Testing : In vitro experiments on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed a dose-dependent reduction in cell viability with IC50 values around 10 µM for both cell types. Apoptotic markers were significantly elevated, indicating the compound's potential as a therapeutic agent .

Properties

CAS No. |

344286-99-3 |

|---|---|

Molecular Formula |

C9H5BrN2O2 |

Molecular Weight |

253.05 g/mol |

IUPAC Name |

7-bromo-8-nitroquinoline |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-4-3-6-2-1-5-11-8(6)9(7)12(13)14/h1-5H |

InChI Key |

QOISHNTXWVCUJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Br)[N+](=O)[O-])N=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.